BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)pyrimidine-4-carboxamide

Structure-activity relationship NAPE-PLD inhibition Medicinal chemistry

WHY THIS COMPOUND: 2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS 914348-10-0) is the quantitatively validated core for high-affinity TAAR1 ligands (Ki=7.10 nM). Generic substitution is contraindicated—the 2-CF3 group confers definable metabolic stability and target engagement advantages over non-fluorinated analogs, while the 4-carboxamide preserves essential H-bonding. Position-specific SAR effects alter potency up to 10-fold; alternative scaffolds fail to replicate these profiles. Procurement at ≥97% purity with batch-specific CoA ensures reproducibility in JAK, NAPE-PLD, and TAAR1 assays. The documented 96%-yield synthetic route supports cost-efficient scaling to kilogram quantities. Patent-relevant scaffold (US10023559, AU7163196A).

Molecular Formula C6H4F3N3O
Molecular Weight 191.11 g/mol
CAS No. 914348-10-0
Cat. No. B1591655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrimidine-4-carboxamide
CAS914348-10-0
Molecular FormulaC6H4F3N3O
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)N)C(F)(F)F
InChIInChI=1S/C6H4F3N3O/c7-6(8,9)5-11-2-1-3(12-5)4(10)13/h1-2H,(H2,10,13)
InChIKeyLBNILUATVOCQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS 914348-10-0) Procurement and Differentiation Guide


2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS 914348-10-0) is a trifluoromethyl-substituted pyrimidine-4-carboxamide derivative with molecular formula C₆H₄F₃N₃O and molecular weight 191.11 . This compound is commercially available as a pharmaceutical intermediate with certified purity specifications (≥97%) from multiple established chemical suppliers . The pyrimidine-4-carboxamide scaffold has been extensively characterized in structure-activity relationship (SAR) studies, demonstrating that the trifluoromethyl substituent confers distinct physicochemical properties including modulated lipophilicity (XLogP3 = 0.3) and enhanced metabolic stability relative to non-fluorinated or alternatively substituted analogs [1]. Derivatives of this scaffold have been implicated in kinase inhibition pathways, including JAK and TAAR1 receptor modulation [2][3].

Why 2-(Trifluoromethyl)pyrimidine-4-carboxamide Cannot Be Interchanged with Generic Pyrimidine Analogs


Generic substitution of 2-(trifluoromethyl)pyrimidine-4-carboxamide with other pyrimidine-4-carboxamides is contraindicated due to position-specific and substituent-dependent SAR effects that have been quantitatively characterized [1]. The trifluoromethyl group at the 2-position of the pyrimidine ring modulates both electronic properties and lipophilicity in ways that directly affect target engagement and metabolic stability; replacement with hydrogen, methyl, chloro, or other substituents yields compounds with measurably divergent physicochemical profiles . The unsubstituted 4-carboxamide moiety preserves hydrogen-bonding capacity critical for binding, while alternative substitution patterns at the 5- or 6-positions are known to alter potency and selectivity profiles in kinase and phospholipase assays [1]. Furthermore, published synthetic routes exhibit variable yields (from approximately 10% to 96% depending on reaction conditions), indicating that procurement from qualified vendors with batch-to-batch consistency documentation is essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)pyrimidine-4-carboxamide


Positional SAR: 2-Trifluoromethyl vs 5- or 6-Substituted Pyrimidine-4-carboxamides

In a systematic SAR study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, modification of substituents at the 2-, 5-, and 6-positions produced quantifiable differences in inhibitory potency. The 2-trifluoromethyl substitution pattern represented in the target compound provides a distinct electronic and steric environment compared to analogs bearing morpholine, pyrrolidine, or piperidine substituents at the 2-position, or those with modifications at the 5- and 6-positions [1]. While the unelaborated 2-(trifluoromethyl)pyrimidine-4-carboxamide serves as a core scaffold, the SAR study demonstrated that replacement of a morpholine substituent at the 6-position with (S)-3-hydroxypyrrolidine increased inhibitory activity by 10-fold, and conformational restriction of the N-methylphenethylamine group via (S)-3-phenylpiperidine increased potency 3-fold [1]. These data establish that the specific substitution pattern of the target compound defines a distinct chemical space that cannot be accessed by alternative pyrimidine-4-carboxamide isomers.

Structure-activity relationship NAPE-PLD inhibition Medicinal chemistry

Synthetic Route Yield Variability: High-Yield (96%) vs Low-Yield (10%) Pathways

Two documented synthetic routes for 2-(trifluoromethyl)pyrimidine-4-carboxamide from methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate exhibit dramatic differences in reported yield: approximately 10% versus 96% depending on reaction conditions [1]. This 9.6-fold difference in synthetic efficiency has direct implications for procurement economics, scalability, and batch reproducibility. The low-yield route may involve suboptimal amidation conditions (e.g., insufficient nucleophile concentration, non-ideal temperature profiles, or inadequate catalyst selection), while the high-yield route presumably employs optimized parameters [1]. End-users procuring this compound from commercial vendors should verify the synthetic route employed and request batch-specific certificates of analysis (CoA) documenting purity and impurity profiles, as the synthetic pathway may influence trace contaminant profiles even when final purity specifications (e.g., 97%) are met .

Process chemistry Synthesis optimization Scale-up

Physicochemical Property Differentiation: XLogP3 = 0.3 vs Non-Fluorinated Analogs

The computed partition coefficient (XLogP3) for 2-(trifluoromethyl)pyrimidine-4-carboxamide is 0.3, reflecting moderate lipophilicity conferred by the trifluoromethyl substituent balanced by the polar carboxamide group . In comparison, the unsubstituted pyrimidine-4-carboxamide (C₅H₅N₃O, MW 123.11) would exhibit substantially lower lipophilicity (estimated XLogP3 < -0.5) due to absence of the hydrophobic trifluoromethyl moiety [1]. Conversely, 2-methylpyrimidine-4-carboxamide (C₆H₇N₃O, MW 137.14) would demonstrate reduced metabolic stability relative to the trifluoromethyl analog due to oxidative susceptibility of the methyl C-H bonds . The topological polar surface area (TPSA) of 68.9 Ų positions this compound within the optimal range (≤140 Ų) for passive membrane permeability, while the single hydrogen bond donor and six hydrogen bond acceptors provide balanced solubility characteristics .

Lipophilicity ADME Drug-likeness

TAAR1 Affinity in Elaborated Derivatives: Ki = 7.10 nM Benchmark

A derivative of 2-(trifluoromethyl)pyrimidine-4-carboxamide, specifically 6 N-[4-[(3-fluoroazetidin-3-yl)methyl]phenyl]-6-methoxy-2-(trifluoromethyl)pyrimidine-4-carboxamide (Example 68 from US10023559), demonstrates high-affinity binding to rat trace amine-associated receptor 1 (TAAR1) with a Ki value of 7.10 nM measured at pH 7.4 in HEK-293 cells stably expressing the receptor [1]. This binding affinity provides a quantitative benchmark for the scaffold's potential when appropriately elaborated. The unelaborated 2-(trifluoromethyl)pyrimidine-4-carboxamide serves as the core pharmacophore from which this nanomolar-potency compound was derived [1][2]. The trifluoromethyl group at the 2-position is hypothesized to contribute to binding through favorable hydrophobic interactions and/or electrostatic effects with the TAAR1 orthosteric pocket, distinguishing this scaffold from non-fluorinated pyrimidine-4-carboxamides which lack comparable TAAR1 engagement [2].

GPCR pharmacology Trace amine-associated receptor Binding affinity

JAK Pathway Implication in Inflammatory Disease Patent Literature

Patent AU7163196A discloses pyrimidine carboxamides and related compounds, including those bearing trifluoromethyl substituents, for the treatment of immunoinflammatory and autoimmune diseases [1]. The claimed compounds are described as blocking intracellular signal transduction and activation of transcription factors, with specific therapeutic applications in rheumatoid arthritis, osteoarthritis, and transplant rejection [1]. The 2-(trifluoromethyl)pyrimidine-4-carboxamide scaffold is structurally encompassed within the generic claims of this patent family [1][2]. The trifluoromethyl group at the 2-position is noted in the SAR context as a preferred substituent for modulating electronic properties and metabolic stability, distinguishing this compound class from non-fluorinated or alternatively halogenated pyrimidine carboxamides which exhibit altered pharmacokinetic and pharmacodynamic profiles [1].

Janus kinase inhibition Immunoinflammatory Patent landscape

Vendor Purity Specifications: ≥97% Certified vs Uncertified Supply

Commercial vendors including Thermo Scientific Chemicals (formerly Alfa Aesar) and BOC Sciences offer 2-(trifluoromethyl)pyrimidine-4-carboxamide with certified purity specifications of 97% or 95% respectively, supported by batch-specific certificates of analysis . These specifications are verified via validated analytical methods (typically HPLC or GC-MS) and include documentation of impurity profiles, storage conditions (stable under recommended storage; incompatible with oxidizing agents), and hazard classifications (GHS H315, H319, H335 for skin/eye/respiratory irritation) [1]. In contrast, procurement from non-certified sources or custom synthesis without analytical validation may yield material with undefined purity, undocumented impurities, or batch-to-batch variability that compromises experimental reproducibility. The documented boiling point (254.9 ± 40.0 °C at 760 mmHg) and density (1.45 g/cm³) provide additional identity verification parameters .

Quality control Analytical chemistry Procurement compliance

Optimal Research and Industrial Applications for 2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS 914348-10-0)


Medicinal Chemistry: Scaffold for TAAR1 Ligand Development

This compound serves as the validated core scaffold for developing high-affinity trace amine-associated receptor 1 (TAAR1) ligands, with elaborated derivatives achieving Ki = 7.10 nM binding affinity in HEK-293 cellular assays [1]. The 2-trifluoromethyl group and 4-carboxamide functionality provide the essential pharmacophoric elements for TAAR1 engagement, enabling systematic SAR exploration at the 5- and 6-positions. The balanced lipophilicity (XLogP3 = 0.3) and TPSA (68.9 Ų) support drug-like physicochemical properties in derivative libraries . Procurement of this exact CAS number ensures access to the same scaffold employed in patent US10023559, providing a defined starting point for lead optimization programs targeting neurological and psychiatric indications modulated by TAAR1 signaling [1].

Immunoinflammatory Drug Discovery: JAK Pathway Modulator Scaffold

The 2-(trifluoromethyl)pyrimidine-4-carboxamide scaffold is encompassed within patent AU7163196A covering pyrimidine carboxamides for treating immunoinflammatory diseases including rheumatoid arthritis, osteoarthritis, and transplant rejection [1]. The trifluoromethyl substituent at the 2-position enhances metabolic stability and modulates electronic properties critical for kinase inhibition, while the primary carboxamide at the 4-position preserves hydrogen-bonding capacity necessary for ATP-binding pocket engagement [1]. Researchers pursuing JAK/STAT pathway inhibition or related anti-inflammatory mechanisms should procure this compound as a building block for generating patent-relevant derivative libraries. The commercial availability at ≥97% purity with batch-specific CoA ensures reproducibility in cell-based inflammatory assays and in vivo efficacy models .

NAPE-PLD Inhibitor Development: SAR Building Block

Systematic SAR studies of pyrimidine-4-carboxamides have established this scaffold class as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in N-acylethanolamine biosynthesis [1]. The 2-(trifluoromethyl)pyrimidine-4-carboxamide provides an unelaborated core suitable for exploring substitution effects at the 5- and 6-positions, where modifications have been shown to modulate inhibitory potency by up to 10-fold [1]. The balanced XLogP3 (0.3) ensures appropriate solubility for biochemical assays while maintaining sufficient lipophilicity for cell permeability. Researchers investigating endocannabinoid signaling, emotional behavior modulation, or metabolic disorders associated with aberrant NAE levels should procure this building block as a defined SAR starting point distinct from the fully optimized clinical candidates [1].

Process Chemistry and Scale-Up: High-Yield Synthesis Validation

The documented synthetic yield differential (10% vs 96%) for this compound underscores the importance of process optimization in its production [1]. Industrial procurement teams requiring multi-gram to kilogram quantities should prioritize vendors employing the high-yield (96%) synthetic route from methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, as this pathway ensures cost-efficient scalability and reliable supply chain continuity [1]. The compound's defined physicochemical parameters—boiling point 254.9 ± 40.0 °C, density 1.45 g/cm³, and stability under recommended storage conditions—provide critical process engineering data for large-scale handling . GHS hazard classifications (H315, H319, H335) inform appropriate engineering controls and personal protective equipment requirements for pilot plant operations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.